molecular formula C6H13O9P B12287825 Tagatose, 6-(dihydrogen phosphate)

Tagatose, 6-(dihydrogen phosphate)

Cat. No.: B12287825
M. Wt: 260.14 g/mol
InChI Key: BGWGXPAPYGQALX-UHFFFAOYSA-N
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Description

Tagatose, 6-(dihydrogen phosphate) is a phosphorylated derivative of tagatose, a rare sugar It is a ketohexose phosphate with the molecular formula C6H13O9P

Preparation Methods

Synthetic Routes and Reaction Conditions

Tagatose, 6-(dihydrogen phosphate) can be synthesized through enzymatic and chemical methods. One common approach involves the isomerization of fructose-6-phosphate to tagatose-6-phosphate using enzymes such as fructose-6-phosphate 4-epimerase . The reaction conditions typically include a buffered solution at pH 7.5 and a temperature of 40°C .

Industrial Production Methods

Industrial production of tagatose, 6-(dihydrogen phosphate) often employs a multienzyme cascade system. This method involves the use of multiple enzymes to convert sucrose into tagatose-6-phosphate through a series of phosphorylation and dephosphorylation reactions . The process is optimized for high yield and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tagatose, 6-(dihydrogen phosphate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into sugar alcohols.

    Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled pH and temperature .

Major Products

The major products formed from these reactions include tagatose-6-phosphate derivatives, sugar alcohols, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Fructose-6-phosphate: A similar ketohexose phosphate involved in glycolysis.

    Glucose-6-phosphate: Another hexose phosphate with roles in glycolysis and gluconeogenesis.

    Galactose-6-phosphate: Involved in the Leloir pathway of galactose metabolism.

Uniqueness

Its ability to inhibit certain enzymes and affect metabolic pathways distinguishes it from other hexose phosphates .

Properties

IUPAC Name

[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWGXPAPYGQALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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